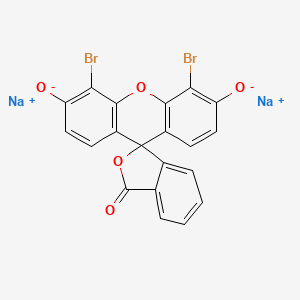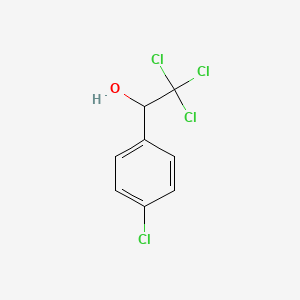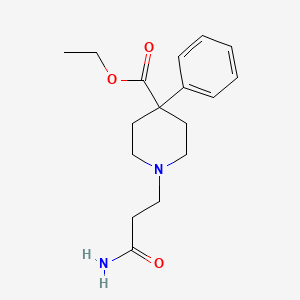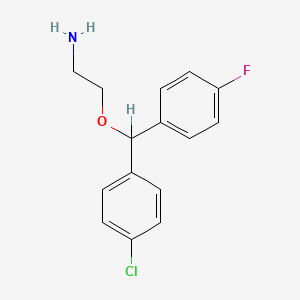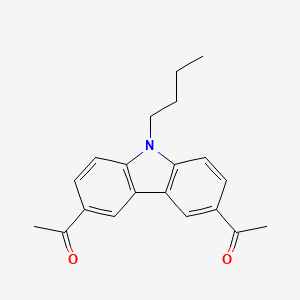
Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-
Vue d'ensemble
Description
Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- is a chemical compound that belongs to the class of carbazole derivatives. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields, including materials science, organic electronics, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the normal cellular processes. This leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that this compound exhibits potent cytotoxic activity against cancer cells, with IC50 values ranging from 0.3 to 5.6 μM. In vivo studies have also shown that this compound exhibits antitumor activity in xenograft models of breast cancer and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- in lab experiments is its high solubility in common organic solvents, which makes it easy to handle and manipulate. Moreover, this compound exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for the development of new anticancer agents.
However, one of the limitations of using this compound in lab experiments is its relatively low stability under certain conditions, which can affect its potency and efficacy. Moreover, the mechanism of action of this compound is not fully understood, which limits its potential applications in various fields.
Orientations Futures
There are several future directions for the research and development of Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis-. One of the potential directions is the synthesis of novel derivatives of this compound with improved stability and potency. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Additionally, the development of new methods for the synthesis and purification of this compound can facilitate its use in lab experiments and industrial applications.
Applications De Recherche Scientifique
Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- has been extensively studied for its potential applications in various fields. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors that have shown promising properties for the development of high-performance organic electronic devices such as field-effect transistors, light-emitting diodes, and solar cells.
In medicinal chemistry, Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells.
Propriétés
IUPAC Name |
1-(6-acetyl-9-butylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-4-5-10-21-19-8-6-15(13(2)22)11-17(19)18-12-16(14(3)23)7-9-20(18)21/h6-9,11-12H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXVSZGZSJIAAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347920 | |
| Record name | Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-95-0 | |
| Record name | Ethanone, 1,1'-(9-butyl-9H-carbazole-3,6-diyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


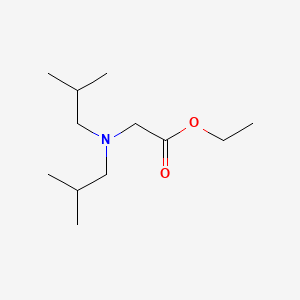
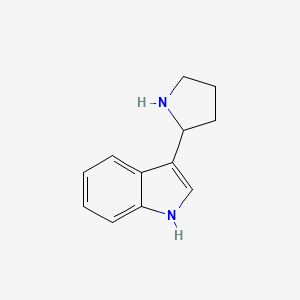

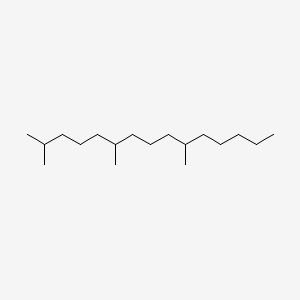
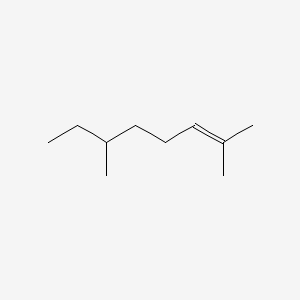
![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)
